(1-Isopropyl-1H-indol-6-yl)methanol
Description
(1-Isopropyl-1H-indol-6-yl)methanol is an indole derivative characterized by an isopropyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 6-position of the indole ring. Indole derivatives are widely studied due to their biological relevance, including roles in medicinal chemistry and natural product synthesis. This compound’s structural features, such as the bulky isopropyl group and polar hydroxymethyl group, influence its physicochemical properties, including solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
(1-propan-2-ylindol-6-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-7,9,14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLJGSFSROWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651906 | |
| Record name | [1-(Propan-2-yl)-1H-indol-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202745-77-5 | |
| Record name | [1-(Propan-2-yl)-1H-indol-6-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1H-indol-6-yl)methanol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, aryl hydrazines react with ketones under acidic conditions to form indoles. The subsequent N-alkylation of the indole with isopropyl halides yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by N-alkylation. The reaction conditions are optimized to ensure high yields and purity of the final product. Microwave irradiation is often employed to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-1H-indol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of (1-Isopropyl-1H-indol-6-yl)aldehyde or (1-Isopropyl-1H-indol-6-yl)carboxylic acid.
Reduction: Formation of (1-Isopropyl-1H-indoline-6-yl)methanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Scientific Research Applications
(1-Isopropyl-1H-indol-6-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isopropyl-1H-indol-6-yl)methanol involves its interaction with various molecular targets and pathways. The indole core can mimic the structure of natural ligands, allowing it to bind to specific receptors and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Similar compounds include indole derivatives with variations in N-substituents (e.g., methyl, ethyl) or position-6 substituents (e.g., hydroxyl, methyl, halogens). Key comparisons are outlined below:
| Compound | N-Substituent | Position-6 Substituent | Key Properties |
|---|---|---|---|
| (1-Isopropyl-1H-indol-6-yl)methanol | Isopropyl | -CH₂OH | Moderate lipophilicity, hydrogen-bonding capacity |
| (1-Methyl-1H-indol-6-yl)methanol | Methyl | -CH₂OH | Higher solubility in polar solvents |
| 1-Isopropyl-1H-indol-6-ol | Isopropyl | -OH | Increased acidity, lower stability in air |
| 6-Chloro-1-isopropyl-1H-indole | Isopropyl | -Cl | Enhanced electrophilicity, higher volatility |
Stability and Analytical Considerations
The methanol group in this compound may improve stability during storage compared to analogues with free hydroxyl groups. highlights methanol’s efficacy as a preservative for volatile organic compounds (VOCs), maintaining >70% recovery of spiked analytes after 82 days .
Crystallographic Analysis
Structural determination of such compounds often relies on X-ray crystallography. SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures .
Research Findings and Data Gaps
Key Observations
The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in protic solvents like methanol .
Stability: Methanol-preserved samples (as in ) show minimal degradation over time, suggesting that methanol-functionalized indoles may resist oxidative or hydrolytic breakdown better than non-methanol analogues.
Analytical Challenges :
- Crystallographic refinement of bulky substituents (e.g., isopropyl) may require high-resolution data and robust software like SHELXL .
Limitations in Available Evidence
- No direct data on the compound’s synthesis, biological activity, or experimental physicochemical properties are provided.
- Comparisons rely on extrapolation from structural analogs and methodological studies (e.g., methanol preservation , SHELX refinement ).
Biological Activity
(1-Isopropyl-1H-indol-6-yl)methanol is a chemical compound belonging to the indole family, characterized by its unique structure that includes an isopropyl group and a hydroxymethyl group attached to the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H13NO
- CAS Number : 202745-77-5
The indole structure is a core component of many biologically active molecules, influencing the compound's interaction with various biological targets. The specific substitution pattern of this compound contributes to its distinct pharmacological profile.
Research indicates that this compound interacts with multiple biological pathways, influencing several key processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Neurotransmitter Modulation : Similar to other indole derivatives, this compound may modulate neurotransmitter systems, making it a candidate for treating psychiatric disorders such as depression and anxiety.
Biological Assays and Findings
The biological activity of this compound has been evaluated through various assays:
Case Studies
A notable study highlighted the potential of this compound in modulating neurotransmitter receptors. The research indicated that compounds with similar structures can effectively bind to serotonin receptors, which play a significant role in mood regulation. This binding affinity suggests that this compound could be explored further for its antidepressant properties.
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound sets it apart from other indole derivatives. Here’s a comparative table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-1H-indole-6-carbaldehyde | Methyl group instead of isopropyl | Variation in substitution affects reactivity |
| 1-Isopropyl-1H-indole-3-carbaldehyde | Aldehyde group at the 3-position | Different position alters biological activity |
| Indole-6-carboxaldehyde | Lacks the isopropyl group at nitrogen | Simpler structure may lead to different properties |
The presence of the isopropyl group at the nitrogen atom contributes significantly to its pharmacological profile, enhancing its potential therapeutic applications compared to structurally similar compounds.
Q & A
Q. Methodological Approach :
- Reaction Conditions : Optimize temperature, solvent polarity, and catalyst loading. For example, using anhydrous methanol as a solvent under inert atmosphere (N₂/Ar) can minimize side reactions .
- Purification : Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Catalyst Screening : Test palladium or nickel catalysts for selective reduction of intermediates, referencing NIST-recommended conditions for similar indole derivatives .
What advanced techniques are recommended for determining the crystal structure of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at low temperatures (100 K) minimizes thermal motion artifacts .
- Complementary Spectroscopy : Validate hydrogen bonding networks via FTIR (O-H stretch at 3200–3400 cm⁻¹) and compare with PubChem’s spectral library for analogous alcohols .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian) to confirm bond angles and torsional strain .
How should researchers address discrepancies in spectroscopic data during characterization?
Q. Analytical Strategy :
- Cross-Validation : Combine ¹H/¹³C NMR, high-resolution MS, and IR to resolve ambiguities. For example, distinguish regioisomers via NOESY correlations .
- Reference Standards : Compare with NIST’s database entries for indole methanol derivatives, focusing on chemical shift deviations >0.1 ppm as red flags .
- Controlled Replicates : Repeat synthesis and analysis under identical conditions to rule out batch variability .
What methodological approaches effectively study the reactivity of the methanol group in this compound?
Q. Experimental Design :
- Kinetic Studies : Monitor oxidation (e.g., with KMnO₄) via UV-Vis spectroscopy at timed intervals. Plot rate constants under varying pH (3–9) .
- Protection/Deprotection : Assess stability by acetylating the -OH group (acetic anhydride/pyridine) and characterizing intermediates via LC-MS .
- Solvent Effects : Test nucleophilic substitution in polar aprotic (DMF) vs. protic (ethanol) solvents, analyzing product ratios .
How can the biological activity of this compound be systematically evaluated in vitro?
Q. Bioassay Framework :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Normalize activity to positive controls (ketoconazole) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with PubChem’s bioactive indole analogs .
- Molecular Docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina, validating with SPR binding kinetics .
What strategies mitigate hygroscopicity during storage and handling?
Q. Practical Solutions :
- Storage : Use desiccators with silica gel or molecular sieves. Store under vacuum or nitrogen in amber vials .
- Formulation : Prepare stable co-crystals with hydrophobic counterions (e.g., stearic acid) to reduce water adsorption .
- In-Process Monitoring : Track moisture content via Karl Fischer titration during synthesis and packaging .
What methodologies identify degradation products under accelerated stability conditions?
Q. Degradation Analysis :
- Forced Degradation : Expose to heat (60°C), UV light (254 nm), and humidity (75% RH). Analyze degradants via LC-QTOF-MS .
- Pathway Elucidation : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Match fragmentation patterns with NIST’s spectral library .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and oxidated byproducts .
How can structural isomers of this compound be differentiated spectroscopically?
Q. Isomer Differentiation :
- 2D NMR : Utilize HSQC and HMBC to correlate indole C-H couplings, resolving positional isomers (e.g., 6- vs. 5-substituted indoles) .
- Vibrational Spectroscopy : Compare IR carbonyl stretches (1680–1720 cm⁻¹) for ester vs. ketone derivatives .
- Crystallographic Data : Resolve ambiguous NOE effects with single-crystal XRD, identifying isopropyl group orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
